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Welcome to the technical support center for Myocardial Perfusion Imaging (MPI). This resource

is designed for researchers, scientists, and drug development professionals to help identify and

resolve common artifacts encountered during MPI experiments, ensuring the acquisition of

high-quality, reliable data.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for

troubleshooting artifacts in your MPI studies.

Q1: What are the most common artifacts observed in
MPI images?
A1: The most frequently encountered artifacts in MPI can be broadly categorized as patient-

related, instrumentation-related, and processing-related. The primary artifacts include:

Soft Tissue Attenuation: Caused by the absorption of photons by overlying tissues like the

breast or diaphragm, leading to artificially reduced counts in the myocardial wall.

Patient Motion: Movement during image acquisition can cause blurring and misregistration of

images, potentially mimicking perfusion defects.
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Extracardiac Activity: Uptake of the radiotracer in adjacent organs, such as the liver or gut,

can interfere with the visualization of the myocardium.

SPECT/CT Misregistration: Misalignment between the SPECT and CT images in hybrid

imaging can lead to incorrect attenuation correction and the creation of artificial defects.

Instrumentation Malfunctions: Issues with the gamma camera, such as non-uniformity or

center of rotation errors, can introduce systemic artifacts.

Q2: How can I identify soft tissue attenuation in my
images, and what are the steps to correct it?
A2: Soft tissue attenuation typically appears as a fixed perfusion defect in a location

corresponding to the attenuating tissue (e.g., anterior wall defect from breast tissue, inferior

wall defect from the diaphragm).

Troubleshooting Steps:

Review Raw Cine Data: Visually inspect the rotating raw projection images to identify any

overlying soft tissue that may be causing attenuation.

Prone Imaging: Acquire additional images with the patient in the prone position. A perfusion

defect that resolves or changes location on prone imaging is likely an artifact.

Gated SPECT: Assess regional wall motion. A fixed defect with normal wall motion is

suggestive of an artifact rather than an infarct.

Attenuation Correction (AC): If available, utilize CT-based attenuation correction. Compare

the non-corrected (NAC) and AC images. A defect that is resolved or significantly improved

on the AC images is likely due to attenuation.[1]

Evaluate Patient Positioning: Ensure proper patient positioning to minimize attenuation. For

female patients, careful positioning of the breasts away from the heart can be beneficial.

Q3: My images appear blurry or show misaligned
structures. How do I address potential patient motion?
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A3: Patient motion artifacts can manifest as a "hurricane sign" (streaks emanating from the

heart) or misaligned walls on reconstructed images.

Troubleshooting Steps:

Inspect Raw Cine Data: Review the raw projection data in a cinematic display to visually

detect any patient movement during the scan.

Motion Correction Software: Utilize available software to correct for motion. Be aware that

automated correction may sometimes introduce new artifacts, so a visual inspection of the

corrected data is crucial.[2] In cases of mild or no motion, it may be preferable to avoid

correction.

Patient Comfort and Immobilization: Ensure the patient is comfortable and well-immobilized

before starting the acquisition to minimize the likelihood of movement.

Repeat Acquisition: If significant motion is detected and cannot be corrected, the acquisition

should be repeated.

Q4: There is high signal intensity from the liver or gut
obscuring the inferior wall of the myocardium. What can
I do to mitigate this?
A4: Extracardiac activity, particularly from the liver and gastrointestinal tract, can interfere with

the assessment of the inferior myocardial wall.

Troubleshooting Steps:

Delayed Imaging: For 99mTc-based tracers, delaying the imaging for 30-60 minutes after

injection can allow for greater clearance from the liver and gut.

Fatty Meal: For 99mTc-sestamibi, administering a fatty meal after tracer injection can

promote gallbladder contraction and clearance of hepatobiliary activity.

Prone Imaging: As with attenuation artifacts, prone imaging can help to separate the heart

from the subdiaphragmatic activity.
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Review Raw Data: Carefully examine the raw data to understand the proximity and intensity

of the extracardiac activity relative to the heart.

Quantitative Data on MPI Artifacts
The following tables summarize common artifacts and provide quantitative data on their

prevalence and the effectiveness of correction techniques.

Table 1: Summary of Common MPI Artifacts and Solutions
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Artifact Cause Appearance
Troubleshooting &
Correction

Soft Tissue

Attenuation

Photon absorption by

breast, diaphragm, or

lateral chest wall.

Fixed perfusion

defects, most

commonly in the

anterior or inferior

walls.

Prone imaging, gated

SPECT to assess wall

motion, CT-based

attenuation correction.

Patient Motion

Voluntary or

involuntary patient

movement during

acquisition.

Blurring of myocardial

walls, "hurricane

sign," misregistration

of stress/rest images.

Review of raw cine

data, motion

correction software,

patient immobilization,

repeat acquisition.

Extracardiac Activity

Radiotracer uptake in

the liver, gallbladder,

or bowel.

High signal intensity

adjacent to the heart,

potentially obscuring

the inferior wall or

creating scatter

artifacts.

Delayed imaging, fatty

meal (for 99mTc-

sestamibi), prone

imaging.

SPECT/CT

Misregistration

Patient movement

between SPECT and

CT acquisition.

Incorrect attenuation

correction leading to

artificial perfusion

defects.

Visual inspection of

fused SPECT/CT

images, software-

based reregistration.

Left Bundle Branch

Block (LBBB)

Abnormal septal

contraction leading to

reduced blood flow.

Reversible or fixed

perfusion defect in the

interventricular

septum.

Pharmacologic stress

(vasodilator) is

preferred over

exercise stress to

minimize the artifact.

Table 2: Prevalence of Artifacts and Efficacy of Correction Techniques
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Artifact/Correction Finding Reported Values

Subdiaphragmatic Activity Prevalence in SPECT imaging

Interferes with inferior wall

evaluation in 10-50% of cases.

[3]

SPECT/CT Misregistration
Incidence of misalignment >1

pixel
73% of studies.[4][5]

SPECT/CT Misregistration
Incidence of misalignment >2

pixels
23% of studies.[5]

Attenuation Correction (AC)
Impact on specificity for Right

Coronary Artery (RCA) disease

Increased from 77.9% to

98.7%.[1]

Motion Correction

(Respiratory)

Impact on diagnostic

performance for CAD (AUC) in

patients with >15mm motion

Improved from 0.682 (no

correction) to 0.731 (with

correction).[2]

Experimental Protocols
Myocardial Perfusion Imaging (MPI) Acquisition Protocol
(Example using 99mTc-based tracer)

Patient Preparation:

Patients should fast for at least 4 hours prior to the study.

Caffeine-containing products should be avoided for at least 12-24 hours.

Certain cardiac medications may be withheld as per institutional protocol.

Rest Imaging:

An intravenous line is inserted.

A dose of 99mTc-sestamibi or 99mTc-tetrofosmin (typically 370-1110 MBq or 10-30 mCi) is

injected at rest.

Image acquisition begins 30-60 minutes post-injection to allow for hepatobiliary clearance.
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Stress Testing:

Can be performed using either exercise (treadmill or bicycle) or pharmacologic agents

(e.g., adenosine, dipyridamole, or regadenoson).

The goal of exercise stress is to achieve at least 85% of the age-predicted maximum heart

rate.

Pharmacologic stress involves the infusion of a vasodilator to maximize coronary blood

flow.

Stress Imaging:

At peak stress, a higher dose of the 99mTc-based tracer (typically 740-1480 MBq or 20-40

mCi) is injected.

Image acquisition begins 15-60 minutes post-injection.

SPECT Image Acquisition:

A gamma camera equipped with a low-energy, high-resolution collimator is used.

Data is typically acquired over a 180° arc (from 45° right anterior oblique to 45° left

posterior oblique).

The acquisition is synchronized with the patient's ECG (gated SPECT) to assess

myocardial wall motion and thickening.

For SPECT/CT, a low-dose CT scan is acquired for attenuation correction.

Image Processing and Reconstruction:

Raw data is reconstructed using an iterative algorithm (e.g., Ordered Subsets Expectation

Maximization - OSEM).

Attenuation and scatter correction are applied.
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The reconstructed images are reoriented into the standard short-axis, vertical long-axis,

and horizontal long-axis views of the heart.

Visualizations
Diagrams of Workflows and Logical Relationships
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General workflow for identifying and correcting artifacts in MPI.
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Decision-making workflow for suspected attenuation artifacts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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